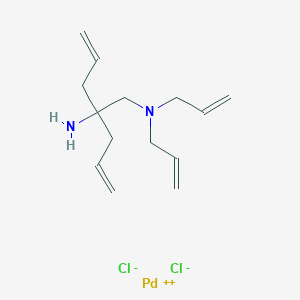
Palladium(2+),N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is a coordination complex of palladium This compound is known for its unique structure, which includes a palladium ion coordinated with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine and two chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride typically involves the reaction of palladium(II) chloride with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the palladium ion. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to palladium(0) species.
Substitution: Ligands coordinated to the palladium can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) nanoparticles. Substitution reactions can result in a variety of palladium complexes with different ligands .
Aplicaciones Científicas De Investigación
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride exerts its effects involves the coordination of the palladium ion with various substrates. This coordination can activate the substrates for subsequent chemical reactions. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and potentially inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine: Similar structure but without chloride ions.
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,diacetate: Similar structure but with acetate ions instead of chloride.
Uniqueness
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is unique due to its specific ligand coordination and the presence of chloride ions, which can influence its reactivity and stability. This makes it particularly useful in certain catalytic and medicinal applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C14H24Cl2N2Pd |
|---|---|
Peso molecular |
397.7 g/mol |
Nombre IUPAC |
palladium(2+);1-N,1-N,2-tris(prop-2-enyl)pent-4-ene-1,2-diamine;dichloride |
InChI |
InChI=1S/C14H24N2.2ClH.Pd/c1-5-9-14(15,10-6-2)13-16(11-7-3)12-8-4;;;/h5-8H,1-4,9-13,15H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
SAHOFBKLNDOLHP-UHFFFAOYSA-L |
SMILES canónico |
C=CCC(CC=C)(CN(CC=C)CC=C)N.[Cl-].[Cl-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


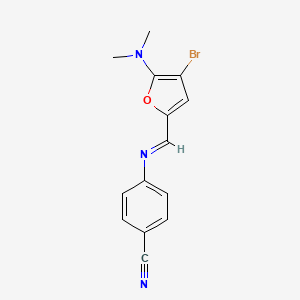
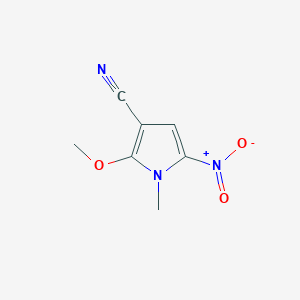
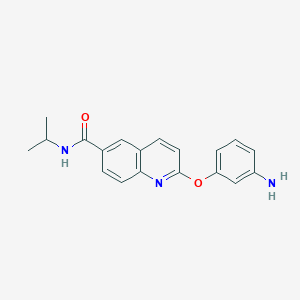
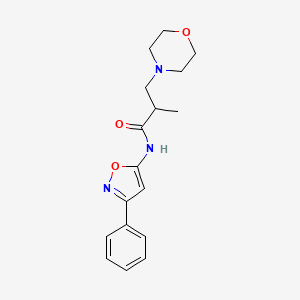
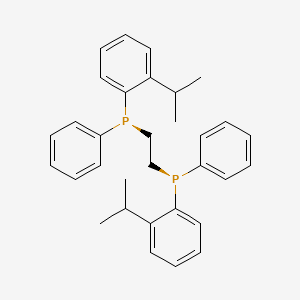
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)

![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
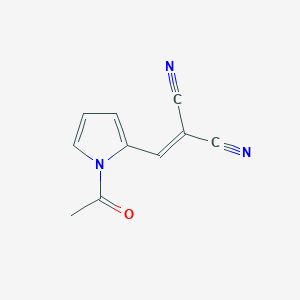
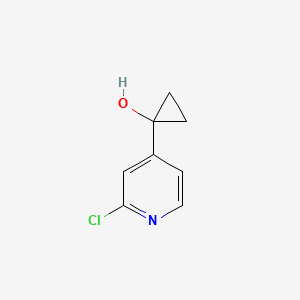
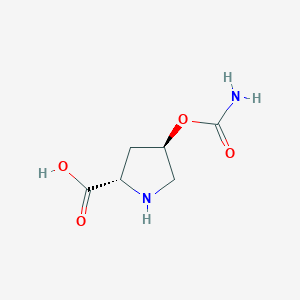

![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)
